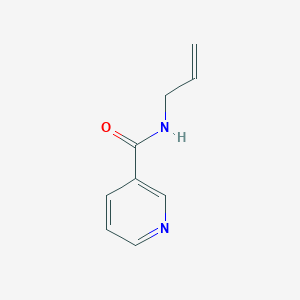

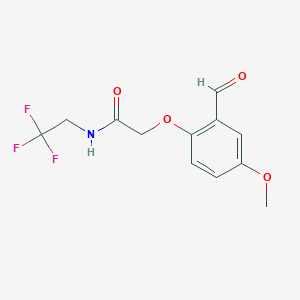

N-prop-2-enylpyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-prop-2-enylpyridine-3-carboxamide, also known as Nicotinamide N-methyltransferase (NNMT), is an enzyme that plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3. NNMT is involved in the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). The enzyme is widely expressed in various tissues and has been linked to several physiological and pathological conditions.

科学的研究の応用

Homogeneous Catalytic Aminocarbonylation

One application area for compounds related to N-prop-2-enylpyridine-3-carboxamide is in homogeneous catalytic aminocarbonylation reactions. These processes involve palladium-catalyzed reactions of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and related compounds. Such reactions are crucial for the development of pharmacologically relevant molecules, demonstrating the potential of this compound derivatives in medicinal chemistry and drug synthesis (Takács et al., 2007).

Antitumor Activity

Compounds structurally similar to this compound have been explored for their antitumor activity. For instance, certain derivatives of acridine and pyridine carboxamides have been studied for their potential to inhibit cancer cell growth and proliferation, highlighting the importance of these compounds in developing new anticancer agents (Denny et al., 1987).

Antimicrobial and Antiviral Activities

Another research domain is the exploration of pyridine derivatives for antimicrobial and antiviral activities. Enaminones, for instance, have been used as building blocks for synthesizing substituted pyrazoles with noted antitumor and antimicrobial activities. This suggests that compounds like this compound could potentially be modified to enhance their bioactivity against various pathogens (Riyadh, 2011).

Drug Synthesis and Development

The research also extends to the synthesis and development of new drugs. For instance, derivatives of pyridine carboxamides have been used as intermediates in the synthesis of molecules with potential as imaging tracers for positron emission tomography (PET), indicating the utility of these compounds in diagnostic medicine and pharmaceutical chemistry (Beer et al., 1995).

作用機序

Target of Action

N-allylnicotinamide, also known as N-(prop-2-en-1-yl)pyridine-3-carboxamide or N-prop-2-enylpyridine-3-carboxamide, primarily targets the VEGFR-2, a subtype receptor tyrosine kinase (RTK) responsible for angiogenesis . This receptor is expressed in various cancer cells, making it a significant target for anticancer agents .

Mode of Action

N-allylnicotinamide interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition disrupts the angiogenesis process, which is crucial for the growth and survival of cancer cells . Additionally, N-allylnicotinamide has anti-inflammatory actions, which may benefit people with inflammatory skin conditions .

Biochemical Pathways

N-allylnicotinamide affects the NAD salvage pathway, specifically the activity of the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT) . By activating NAMPT, N-allylnicotinamide effectively increases intracellular levels of NAD and induces subsequent metabolic and transcriptional reprogramming .

Pharmacokinetics

It’s worth noting that n,n-diethylnicotinamide (nndena), a derivative of nicotinamide, has been found to be a highly effective hydrotropic agent, significantly increasing the aqueous solubility of certain compounds . This suggests that N-allylnicotinamide may have similar properties, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of N-allylnicotinamide’s action are primarily seen in its ability to inhibit VEGFR-2, leading to anti-proliferative activities against human cancer cell lines . Additionally, it has been shown to have anti-inflammatory effects, beneficial for inflammatory skin conditions .

Action Environment

The action, efficacy, and stability of N-allylnicotinamide can be influenced by various environmental factors. For instance, the presence of certain surfactants can enhance the solubility of N-allylnicotinamide, potentially enhancing its bioavailability and therapeutic effect . .

特性

IUPAC Name |

N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBFCZVVOXVKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-ethoxyphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2603541.png)

![4-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)

![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)

![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B2603559.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)